Methoxyacetamide vs. Simple Acetamide at C5: A Structural Divergence with Functional Consequences
The target compound bears a methoxyacetamide group (–NH–CO–CH₂–O–CH₃) at the pyrazole C5 position, in contrast to the closest analog N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride, which carries a simple acetamide moiety (–NH–CO–CH₃). The methoxyacetamide substituent introduces an additional ether oxygen that acts as a hydrogen-bond acceptor and increases the Van der Waals surface area (molecular weight free base: 198.22 vs. 170.17 g/mol for the acetamide analog). This structural feature is specifically claimed in the CRAC channel inhibitor patent series (WO-2010122089-A1), where compounds with alkoxy-substituted amides at this position are described as preferred embodiments for modulating I_CRAC activity [1].
| Evidence Dimension | Structural: Amide substituent at pyrazole C5 |
|---|---|
| Target Compound Data | Methoxyacetamide: –NH–CO–CH₂–O–CH₃; MW (free base) = 198.22 g/mol; C₈H₁₄N₄O₂ |
| Comparator Or Baseline | Acetamide analog: –NH–CO–CH₃; MW (free base) = 170.17 g/mol; C₇H₁₂N₄O [2] |
| Quantified Difference | Delta MW = +28.05 g/mol; additional H-bond acceptor (ether oxygen); increased polarity and conformational flexibility |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; patent disclosure context WO-2010122089-A1 |
Why This Matters
For users conducting SAR studies on CRAC channel inhibitors, the methoxyacetamide group is a specifically claimed substituent in the patent literature, making this compound a direct tool for probing the role of the ether oxygen in target binding.
- [1] GLAXO GROUP LTD. WO-2010122089-A1: N-pyrazolyl carboxamides as CRAC channel inhibitors. Priority: 2009-04-24. See claims reciting methoxy-substituted amide embodiments. View Source
- [2] ChemBase. Product No.: 068248. N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride. Molecular formula: C₇H₁₄Cl₂N₄O; MW: 241.12 g/mol. View Source
